Inhibition of Phosphodiesterase 4 (PDE4) in Cellular Assay
3-Methyl-1-tosylpiperidin-4-one demonstrates potent inhibition of PDE4 in a human cellular context. Compared to a closely related analog with a different N-substituent (1.18E+3 nM for CHEMBL555418), the target compound exhibits a significantly lower IC50. This highlights the critical role of the tosyl group in enhancing potency [1][2].
| Evidence Dimension | PDE4 inhibition in human U937 cells |
|---|---|
| Target Compound Data | IC50: 72 nM |
| Comparator Or Baseline | CHEMBL555418 (Sigma receptor ligand, structural analog) |
| Quantified Difference | 72 nM vs. 1.18E+3 nM (approx. 16-fold more potent) |
| Conditions | Human U937 cells, 30 mins, electrochemiluminescence immunoassay |
Why This Matters
The 16-fold improvement in PDE4 inhibitory potency indicates the tosyl group is a critical pharmacophoric element for this target, directly impacting cellular efficacy.
- [1] BindingDB BDBM50482157 / CHEMBL1097709. Inhibition of PDE4 in human U937 cells. IC50: 72 nM. View Source
- [2] BindingDB BDBM50421928 / CHEMBL555418. In vitro binding affinity against sigma receptor. IC50: 1.18E+3 nM. View Source
